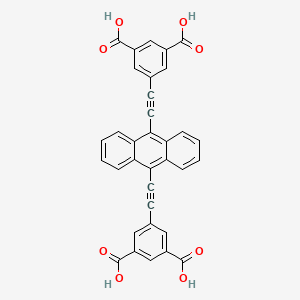

5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid

Description

Chemical Structure and Synthesis 5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid (hereafter referred to as Anth-diiso) is a tetracarboxylic acid featuring a central anthracene core linked via ethynylene (acetylene) spacers to two isophthalic acid groups. The anthracene moiety provides rigidity and π-conjugation, while the ethynylene bridges enhance electronic delocalization and structural stability. This compound is synthesized via Sonogashira coupling or related cross-coupling reactions, as evidenced by its use in supramolecular organic frameworks (SOFs) and metal-organic frameworks (MOFs) .

Applications in Advanced Materials

Anth-diiso serves as a critical linker in constructing porous materials. For example, it forms SOF-9 when combined with a pyridyl-based precursor, resulting in a hydrogen-bonded binary framework with enhanced gas storage (e.g., CO₂ and CH₄) and separation properties . In MOFs like PCN-14, Anth-diiso contributes to high surface areas (~2170 m²/g) and unique fluorescence behavior due to ligand rigidification .

Properties

Molecular Formula |

C34H18O8 |

|---|---|

Molecular Weight |

554.5 g/mol |

IUPAC Name |

5-[2-[10-[2-(3,5-dicarboxyphenyl)ethynyl]anthracen-9-yl]ethynyl]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C34H18O8/c35-31(36)21-13-19(14-22(17-21)32(37)38)9-11-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)12-10-20-15-23(33(39)40)18-24(16-20)34(41)42/h1-8,13-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |

InChI Key |

SRAGFZDNJDDTLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC(=CC(=C4)C(=O)O)C(=O)O)C#CC5=CC(=CC(=C5)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid typically involves the following steps:

Synthesis of the Anthracene Core: The anthracene core is synthesized through a series of reactions starting from simple aromatic compounds.

Formation of Ethynyl Bridges: The ethynyl bridges are introduced through Sonogashira coupling reactions, which involve the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Attachment of Isophthalic Acid Moieties: The final step involves the attachment of isophthalic acid moieties to the anthracene core through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the compound with hydrogenated aromatic rings.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Luminescent Materials

Fluorescent Properties

The compound exhibits strong fluorescence under ultraviolet (UV) light, making it an excellent candidate for use in light-emitting devices. Research has shown that derivatives of this compound can form stable luminescent materials with high photoluminescence emission intensity. For example, when combined with lead iodide, it forms a hybrid iodoplumbate that displays remarkable thermal stability and strong visible fluorescence .

Applications in Displays and Lighting

Due to its luminescent properties, 5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid can be utilized in organic light-emitting diodes (OLEDs) and other display technologies. The high efficiency of light emission makes it suitable for applications in next-generation display systems .

Metal-Organic Frameworks (MOFs)

Role as a Ligand

This compound serves as an effective ligand in the formation of metal-organic frameworks. Its structure allows for the creation of highly porous materials that can facilitate gas adsorption and separation processes. For instance, it has been used to synthesize MOFs that are capable of hydrogen evolution and carbon dioxide reduction reactions .

Case Study: NNU-27 Framework

A specific MOF constructed using this compound demonstrated exceptional charge transport properties due to its long-range π-conjugation pathways. This framework exhibited a conductivity of , highlighting its potential in electronic applications .

Catalytic Applications

Molecular Catalysis

The compound has been explored for its catalytic properties in various chemical reactions. It has been incorporated into frameworks that catalyze water oxidation and CO2 reduction, contributing to advancements in sustainable energy technologies . The incorporation of this compound into catalytic systems enhances their efficiency and stability under operational conditions.

Photovoltaic Applications

Hybrid Perovskite Structures

Research indicates that derivatives of this compound can be integrated into hybrid perovskite structures for use in solar cells. These materials exhibit favorable light absorption characteristics and stability under ambient conditions, making them promising candidates for next-generation photovoltaic devices .

Mechanism of Action

The mechanism of action of 5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid involves its ability to form coordination complexes with metal ions. The anthracene core acts as a light-harvesting antenna, while the isophthalic acid moieties provide multiple coordination sites for metal ions. This allows the compound to participate in various photophysical and photochemical processes, including energy transfer and electron transfer reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with Anth-diiso but differ in core units, substituents, or applications:

Key Differences and Implications

Core π-System and Rigidity Anth-diiso’s anthracene core provides extended conjugation compared to naphthalene or terphenyl analogues, enhancing fluorescence quantum efficiency (e.g., PCN-14 exhibits a 6.8 ns lifetime vs. 4.2 ns for naphthalene-based NOTT-103-Zn) . The ethynylene spacers in Anth-diiso and H₂ABEDB improve charge transport in MOFs, as seen in NNU-27’s conductivity (1.3 × 10⁻³ S/cm) .

Acid Functionality and Coordination

- Isophthalic acid termini in Anth-diiso enable diverse hydrogen-bonding patterns in SOFs, whereas H₂ABEDB’s benzoic acid groups favor stronger metal-carboxylate coordination in MOFs .

Gas Adsorption and Catalysis

- Anth-diiso-based SOF-9 shows superior CH₄ uptake (45 cm³/g at 35 bar) compared to terphenyl-based SOF-8 (38 cm³/g) due to optimized pore geometry .

- H₂ABEDB’s zirconium MOFs (e.g., NNU-28) outperform Anth-diiso in photocatalysis, achieving 704 μmol·h⁻¹·g⁻¹ H₂ evolution with Pt co-catalysts .

Thermal and Chemical Stability

- Anth-diiso frameworks exhibit exceptional stability (>300°C) owing to the robust anthracene-ethynylene backbone, whereas azanediyl-containing SOF-10 degrades above 200°C due to N–H bond lability .

Research Findings and Data Tables

Gas Adsorption Performance

| Framework | BET Surface Area (m²/g) | CO₂ Uptake (1 bar, 298 K) | CH₄ Uptake (35 bar, 298 K) | Selectivity (CO₂/N₂) |

|---|---|---|---|---|

| SOF-9 | 1,450 | 2.8 mmol/g | 45 cm³/g | 28:1 |

| SOF-8 | 1,200 | 2.1 mmol/g | 38 cm³/g | 19:1 |

| PCN-14 | 2,170 | 3.5 mmol/g | N/A | 32:1 |

Photocatalytic Performance

| MOF | Application | Performance Metric | Reference |

|---|---|---|---|

| NNU-28 | CO₂ → HCOO⁻ | 183.3 μmol h⁻¹ mmol⁻¹ | |

| Zr–ABEDB | H₂ Evolution (with Pt) | 704 μmol·h⁻¹·g⁻¹ | |

| PCN-14 | Radioluminescence | Fluorescence lifetime: 6.8 ns |

Biological Activity

5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid is a complex organic compound with significant potential in various biological and materials science applications. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 554.50 g/mol. Its structure features two isophthalic acid units linked by an anthracene moiety through ethyne linkages. This unique configuration enhances its electronic properties and reactivity, making it suitable for various applications in organic synthesis and materials chemistry .

Anticancer Properties

Recent studies have indicated that compounds similar to 5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid exhibit promising anticancer activities. For instance, anthracene derivatives are known to intercalate DNA, disrupting cancer cell proliferation. In vitro studies have shown that such compounds can induce apoptosis in various cancer cell lines by generating reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .

Interaction with Biological Macromolecules

The interaction of 5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid with proteins and nucleic acids is crucial for understanding its biological mechanisms. Techniques such as fluorescence spectroscopy and circular dichroism have been employed to study these interactions. These studies suggest that the compound can bind effectively to proteins, potentially altering their function and stability .

Synthesis Methods

The synthesis of 5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid typically involves multi-step organic reactions. The key steps include:

- Formation of Ethyne Linkages : The initial step involves the coupling of anthracene derivatives with isophthalic acid through ethyne linkages.

- Purification : The product is purified using column chromatography to obtain high purity yields.

- Characterization : Techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Study 1: Anticancer Activity Assessment

A study published in PubMed evaluated the anticancer properties of anthracene derivatives similar to 5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid. The results demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating effective dose-response relationships. The mechanism was attributed to DNA intercalation and ROS generation .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | DNA intercalation & ROS |

| Compound B | 20 | Apoptosis induction |

| 5,5'-(Anthracene...) | 12 | DNA intercalation & ROS |

Study 2: Protein Binding Affinity

Another investigation focused on the binding affinity of 5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid to serum albumin. Using fluorescence quenching methods, it was found that the compound binds strongly to albumin, potentially affecting drug delivery systems by altering pharmacokinetics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via Sonogashira cross-coupling reactions, leveraging palladium catalysts to link anthracene dihalides with ethynyl-isophthalic acid precursors. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ for efficient coupling .

- Temperature : Optimal yields (>70%) are achieved at 80–100°C in degassed THF or DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from DMSO/water mixtures ensures ≥98% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Anthracene protons appear as doublets (δ 8.2–8.5 ppm), while ethynyl carbons resonate at δ 90–100 ppm. Isophthalic acid protons show splitting patterns indicative of para-substitution .

- UV-Vis/FL Spectroscopy : Conjugation across the anthracene-ethyne-isophthalate system results in absorption at λ ~350–400 nm (π→π* transitions) and strong fluorescence emission, useful for evaluating electronic properties .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic behavior of this compound, and what experimental corroboration is required?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to determine HOMO-LUMO gaps and charge distribution. Predicted bandgaps (~2.5–3.0 eV) should align with UV-Vis absorption edges .

- Experimental Validation : Compare computed dipole moments with experimental values derived from dielectric spectroscopy. Charge mobility can be assessed via field-effect transistor (FET) measurements .

Q. How does the compound’s conjugated framework support its application in metal-organic frameworks (MOFs) or organic electronics?

- Methodological Answer :

- MOF Design : The anthracene core and isophthalate groups act as rigid, π-conjugated linkers. Coordinate with Zn²+ or Cu²+ nodes to form 2D/3D networks. Porosity can be confirmed via BET surface area analysis .

- Charge Transport : The extended conjugation enhances hole mobility (µh ~10⁻³ cm²/Vs), measurable by space-charge-limited current (SCLC) techniques. Compare with anthracene-based polymers to contextualize performance .

Q. What strategies address discrepancies in thermal stability data between TGA and DSC analyses?

- Methodological Answer :

- TGA-DSC Synergy : TGA mass loss at 250–300°C (degradation of ethyne bridges) should correlate with DSC endothermic peaks. Inconsistent data may indicate impurities or polymorphic phases .

- Mitigation : Recrystallize the compound under varied solvents (DMF vs. DMSO) to isolate stable polymorphs. Use powder XRD to confirm phase purity .

Data Contradiction and Theoretical Analysis

Q. When crystallographic data conflicts with spectroscopic predictions, how should researchers prioritize analytical methods?

- Methodological Answer :

- Hierarchical Validation : Prioritize XRD for definitive structural confirmation. If NMR signals suggest non-coplanar conformations (e.g., twisted ethyne linkages), refine DFT models to include dihedral angle constraints .

- Case Study : For anthracene derivatives, steric clashes between substituents (e.g., isophthalate groups) can distort crystallographic symmetry. Compare with analogous structures (e.g., 9,10-diphenylanthracene derivatives) .

Q. How can the compound’s photophysical properties be optimized for specific applications (e.g., sensors, OLEDs)?

- Methodological Answer :

- Substitution Effects : Introduce electron-withdrawing groups (e.g., –NO₂) to the isophthalate moiety to redshift emission. Monitor via time-resolved fluorescence .

- Environmental Sensitivity : Test solvatochromism in polar vs. nonpolar solvents. Strong solvent-dependent Stokes shifts (~50 nm) indicate potential as polarity probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.